(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the fluorophenyl derivative, followed by the introduction of the furan ring through a formylation reaction. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the furan ring contributes to its overall stability and reactivity. The amide linkage plays a crucial role in maintaining the structural integrity of the compound, allowing it to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide
- (2E)-3-(4-Bromophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide
- (2E)-3-(4-Methylphenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide
Uniqueness
The presence of the fluorophenyl group in (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-[(furan-2-YL)methyl]prop-2-enamide distinguishes it from its analogs. Fluorine atoms often enhance the biological activity and metabolic stability of compounds, making this particular compound a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-14-7-5-13(6-8-14)11-16(22-19(24)17-4-2-10-26-17)18(23)21-12-15-3-1-9-25-15/h1-11H,12H2,(H,21,23)(H,22,24)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUPKDICXFYMT-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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